3-Bromo-5-nitrotoluene

Overview

Description

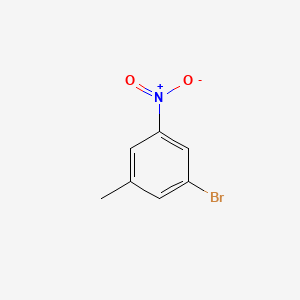

3-Bromo-5-nitrotoluene is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of toluene, where the methyl group is substituted with a bromine atom at the third position and a nitro group at the fifth position on the benzene ring. This compound is of significant interest in organic chemistry due to its unique reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitrotoluene typically involves a multi-step process starting from toluene. The general steps include:

Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to form nitrotoluene.

Bromination: The nitrotoluene is then brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the desired position

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-nitrotoluene undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of the electron-withdrawing nitro group and the electron-donating methyl group.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions

Common Reagents and Conditions:

Bromination: Br2/FeBr3

Nitration: HNO3/H2SO4

Reduction: H2/Pd-C

Major Products:

Aminotoluene: Formed by the reduction of the nitro group.

Substituted Toluenes: Formed by nucleophilic substitution of the bromine atom

Scientific Research Applications

Synthetic Applications

3-Bromo-5-nitrotoluene serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations:

- Synthesis of Pharmaceuticals : It is utilized in the preparation of pharmaceutical compounds, particularly as a building block for drug development.

- Dye Manufacturing : The compound is also used in the synthesis of dyes and pigments, contributing to the color industry.

Analytical Chemistry

This compound has been employed in analytical techniques, particularly in high-performance liquid chromatography (HPLC):

- HPLC Methodology : The compound can be effectively separated using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry applications. This method is scalable and suitable for isolating impurities during preparative separations .

Toxicological Studies

Research into the toxicological aspects of related brominated compounds has implications for understanding the safety profiles of this compound:

Case Study: Analytical Application

A study demonstrated the effective application of this compound in HPLC for analyzing complex mixtures. The use of smaller particle columns allowed for rapid separation and enhanced resolution in detecting impurities .

Research Insight

In a broader context, research into nitro-substituted aromatic compounds indicates that they can exhibit varied biological activities, including potential anti-cancer properties. While specific studies on this compound are scarce, its structural similarities to other bioactive nitro compounds warrant further investigation into its pharmacological potential .

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitrotoluene involves its reactivity towards electrophiles and nucleophiles. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products .

Comparison with Similar Compounds

- 2-Bromo-5-nitrotoluene

- 4-Bromo-2-nitrotoluene

- 3-Bromo-4-nitrotoluene

Comparison: 3-Bromo-5-nitrotoluene is unique due to the specific positions of the bromine and nitro groups, which influence its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it valuable for specific synthetic and research purposes .

Biological Activity

3-Bromo-5-nitrotoluene (C7H6BrNO2) is an aromatic nitro compound that has garnered attention due to its potential biological activities and applications in organic synthesis. This compound features a bromine atom at the meta position and a nitro group at the para position relative to the methyl group on the benzene ring, which influences its reactivity and biological interactions.

This compound is characterized by:

- Molecular Formula : C7H6BrNO2

- Molecular Weight : 216.03 g/mol

- CAS Number : 52488-28-5

The compound is typically synthesized through a multi-step process involving the nitration of toluene followed by bromination, which establishes its unique functional groups for further reactions .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The nitro group serves as an electron-withdrawing entity, affecting the compound's reactivity towards electrophiles, while the bromine atom can participate in nucleophilic substitution reactions. This dual reactivity makes it a valuable intermediate in the synthesis of biologically active compounds .

Antimicrobial Activity

A study exploring various nitrotoluene derivatives reported antimicrobial properties associated with structural modifications similar to those found in this compound. The presence of both the bromine and nitro groups was noted to enhance activity against certain bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Cytotoxicity Testing

In vitro cytotoxicity assays have been performed on related nitro compounds, revealing that modifications in substituent positions significantly affect cell viability. For instance, studies indicated that compounds with electron-withdrawing groups like nitro can induce apoptosis in cancer cell lines, highlighting a possible therapeutic application for derivatives such as this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 2-Bromo-5-nitrotoluene | Br at position 2 | Antimicrobial properties |

| 4-Bromo-2-nitrotoluene | Br at position 4 | Moderate cytotoxicity |

| 3-Bromo-4-nitrotoluene | Br at position 3 | Potential anti-cancer activity |

| This compound | Br at position 3, NO2 at position 5 | Enhanced antimicrobial activity |

The comparative analysis highlights how variations in substituent positions can lead to different biological activities, emphasizing the importance of structure-activity relationships in medicinal chemistry.

Q & A

Q. Basic: What safety protocols are critical when handling 3-Bromo-5-nitrotoluene in laboratory settings?

Answer:

this compound poses significant health hazards, including acute toxicity via inhalation, skin contact, or ingestion . Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation exposure.

- Storage: Store at 0–6°C in airtight containers to prevent degradation or accidental exposure .

- Waste Disposal: Segregate waste and follow institutional guidelines for halogenated nitroaromatic compounds. Avoid aqueous disposal due to environmental toxicity .

Q. Basic: What synthetic methodologies are reported for the preparation of this compound?

Answer:

Two primary routes are documented:

Electrophilic Bromination: Direct bromination of 5-nitrotoluene using Ba(BrF₄)₂ under mild conditions (14 mm Hg, 151–152°C) yields this compound with high regioselectivity and purity .

Diazotization and Bromination: Substituted aniline derivatives (e.g., 3-amino-5-nitrotoluene) can undergo diazotization with NaNO₂ in HBr, followed by CuBr-mediated bromination at 0–70°C (88% yield) .

Q. Advanced: How can reaction parameters be optimized to enhance yield in electrophilic bromination?

Answer:

Optimization involves:

- Catalyst-Free Conditions: Ba(BrF₄)₂ acts as both brominating agent and mild Lewis acid, enabling reactions without harsh catalysts. Maintain a reaction temperature of 151–152°C to avoid side products like di-brominated derivatives .

- Solvent Selection: Use non-polar solvents (e.g., CCl₄) to stabilize the electrophilic bromine intermediate and improve regioselectivity.

- Monitoring: Track reaction progress via TLC (silica gel, hexane/ethyl acetate 9:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Advanced: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS in positive ion mode exhibits a molecular ion peak at m/z 215.99 (M+H⁺) .

- Melting Point Analysis: Reported mp ranges (76–80°C) should be cross-validated using differential scanning calorimetry (DSC) to detect impurities .

Q. Advanced: How can discrepancies in reported physical properties (e.g., melting points) be resolved?

Answer:

Contradictory data (e.g., mp 76–79°C vs. 78–80°C) may arise from impurities or polymorphic forms. Resolution steps include:

Repurification: Recrystallize the compound using ethanol/water (1:3) and compare DSC thermograms .

X-ray Crystallography: Determine the crystal structure to identify polymorphic variations.

Elemental Analysis: Confirm Br and N content (theoretical: Br 36.8%, N 6.5%) to rule out residual precursors .

Q. Advanced: What strategies mitigate competing side reactions during bromination?

Answer:

- Steric and Electronic Control: The meta-directing NO₂ group reduces para-substitution, but trace di-brominated products may form. Use excess 5-nitrotoluene (1.5:1 molar ratio) to suppress over-bromination .

- Temperature Gradients: Perform reactions under reflux with gradual heating (2°C/min) to stabilize intermediates.

- Post-Reaction Workup: Quench with Na₂S₂O₃ to neutralize unreacted Br₂, followed by column chromatography (silica gel, hexane/ethyl acetate) .

Q. Advanced: How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

The electron-withdrawing NO₂ and Br groups activate the aromatic ring toward nucleophilic substitution (SNAr) but deactivate it toward electrophilic attacks.

- Suzuki Coupling: Use Pd(PPh₃)₄ catalyst with arylboronic acids in DMF at 100°C to substitute Br while retaining NO₂ functionality.

- Nucleophilic Displacement: React with KCN in DMSO to replace Br with CN, yielding 3-cyano-5-nitrotoluene (monitor via FTIR for CN stretch at ~2250 cm⁻¹) .

Q. Basic: What are the stability considerations for long-term storage of this compound?

Answer:

Properties

IUPAC Name |

1-bromo-3-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFDNXJPZUOTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200482 | |

| Record name | 3-Bromo-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52488-28-5 | |

| Record name | 1-Bromo-3-methyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52488-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052488285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.